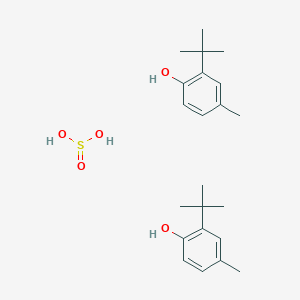
2-Tert-butyl-4-methylphenol;sulfurous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-methylphenol, also known as 2-tert-Butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid formed by dissolving sulfur dioxide in water. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The process involves the formation of a carbocation intermediate, which then reacts with p-cresol to form the desired product .
Industrial Production Methods
In industrial settings, 2-Tert-butyl-4-methylphenol is produced using similar alkylation methods but on a larger scale. The reaction is carried out in continuous flow reactors to ensure high yield and efficiency. The product is then purified through distillation and crystallization to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Tert-butyl-4-methylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is attributed to the presence of the phenolic hydroxyl group, which can easily donate a hydrogen atom to reactive oxygen species (ROS). The molecular targets include cellular membranes, proteins, and nucleic acids, where it helps to maintain structural integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another phenolic antioxidant with similar properties but with two tert-butyl groups.
2-tert-Butyl-5-methylphenol: A structural isomer with the tert-butyl group in a different position.
2,6-Di-tert-butylphenol: Lacks the methyl group but has two tert-butyl groups.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant and stabilizer in various applications .
Propriétés
Numéro CAS |
116200-77-2 |
|---|---|
Formule moléculaire |
C22H34O5S |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
2-tert-butyl-4-methylphenol;sulfurous acid |
InChI |
InChI=1S/2C11H16O.H2O3S/c2*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h2*5-7,12H,1-4H3;(H2,1,2,3) |
Clé InChI |
KYWFDJYNFDJMIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
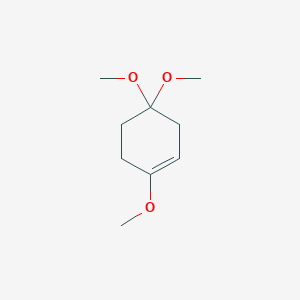
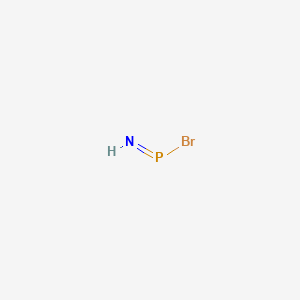
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


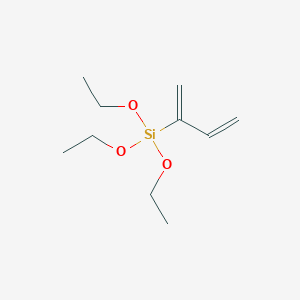

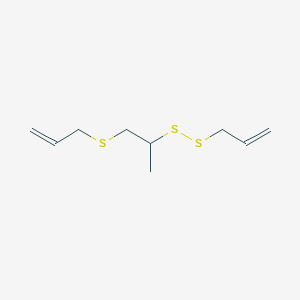



![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
